Xanthine Amine Congener (XAC) is a synthetic, high-affinity antagonist for adenosine receptors. [] It is classified as an 8-phenylxanthine derivative, a class of compounds known for their adenosine receptor blocking properties. [] XAC plays a crucial role in scientific research as a pharmacological tool to investigate the physiological and pathological roles of adenosine receptors, particularly the A1 subtype. [, , , , ]
Future Directions
Investigating the Role of XAC in Specific Disease Models: Expanding the application of XAC in various disease models, such as ischemia-reperfusion injury, [] neurodegenerative disorders, [] and autoimmune diseases, [] to further elucidate the role of adenosine receptors in these pathologies.
Exploring the Potential of XAC as a Therapeutic Lead Compound: Investigating the potential of XAC or its derivatives as therapeutic agents, particularly for conditions where adenosine receptor modulation is beneficial. [, , ]
Related Compounds
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a highly potent and selective antagonist of the adenosine A1 receptor. [] It exhibits a higher affinity for A1 receptors compared to other subtypes, making it a valuable tool for studying A1 receptor-mediated signaling pathways. []
Theophylline
Compound Description: Theophylline is a nonselective adenosine receptor antagonist, exhibiting affinity for both A1 and A2 receptors. [, ] It is a methylxanthine commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease, primarily due to its bronchodilatory effects. []
1,3-Dipropyl-8-(4-acrylate)phenylxanthine
Compound Description: 1,3-Dipropyl-8-(4-acrylate)phenylxanthine is an adenosine receptor antagonist, displaying affinity for both A1 and A3 subtypes, albeit with a higher affinity for A1 receptors. []
8-(p-Sulfophenyl)theophylline
Compound Description: 8-(p-Sulfophenyl)theophylline is an adenosine receptor antagonist that exhibits non-selective antagonism towards both A1 and A2 receptors. [, ]
Relevance: Both 8-(p-sulfophenyl)theophylline and xanthine amine congener (XAC) are xanthine derivatives, but they differ in their substituents at the 8-position. This structural variation likely contributes to differences in their receptor subtype selectivity profiles. [, ]
3-Isobutyl-1-methylxanthine (IBMX)
Compound Description: 3-Isobutyl-1-methylxanthine (IBMX) acts as both an adenosine receptor antagonist and a phosphodiesterase inhibitor. [] This dual activity profile makes it a useful tool for studying signaling pathways involving both adenosine receptors and cyclic AMP.
N6-(R-Phenylisopropyl)adenosine (R-PIA)
Compound Description: N6-(R-Phenylisopropyl)adenosine (R-PIA) is a potent and selective agonist of the adenosine A1 receptor. [] It is often used as a pharmacological tool to investigate the physiological effects of activating A1 receptors in various tissues.
Relevance: R-PIA serves as a valuable tool for studying the same A1 adenosine receptor that xanthine amine congener (XAC) antagonizes. [] By comparing and contrasting the effects of R-PIA (agonist) and XAC (antagonist), researchers can gain a deeper understanding of the physiological roles of the A1 receptor.
5'-N-Ethylcarboxamidoadenosine (NECA)
Compound Description: 5'-N-Ethylcarboxamidoadenosine (NECA) is a non-selective adenosine receptor agonist, exhibiting affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3), although with varying potencies. [, ]
Relevance: NECA, as a non-selective agonist, activates a broader range of adenosine receptors compared to the more selective antagonist xanthine amine congener (XAC), which primarily targets the A1 subtype. [, ]
2-Chloroadenosine (2-CADO)
Compound Description: 2-Chloroadenosine (2-CADO) is a relatively non-selective adenosine receptor agonist that displays affinity for A1, A2A, and A2B receptors. [, ]
Relevance: 2-CADO, being a non-selective agonist, activates multiple adenosine receptor subtypes, contrasting with the more selective antagonist profile of xanthine amine congener (XAC). [, ]
N6-Cyclopentyladenosine (CPA)
Compound Description: N6-Cyclopentyladenosine (CPA) acts as a selective adenosine A1 receptor agonist. [] It is frequently employed in research to investigate the physiological and pharmacological effects of activating A1 receptors.
Relevance: CPA selectively activates the same A1 receptor that xanthine amine congener (XAC) antagonizes. [] This contrasting action makes CPA and XAC useful tools for investigating the role of A1 receptors in various biological processes.
CGS 21680
Compound Description: CGS 21680 is a highly selective agonist for the adenosine A2A receptor. [, ] This selectivity makes it a valuable tool for studying the physiological and pharmacological effects of A2A receptor activation.
Relevance: CGS 21680, being a selective A2A agonist, contrasts with xanthine amine congener (XAC), which primarily antagonizes the A1 receptor. [, ] These compounds are useful for dissecting the roles of specific adenosine receptor subtypes in various biological processes.
Source and Classification
Xanthine amine congener is classified as an adenosine receptor antagonist, specifically targeting the A1 and A2 subtypes of adenosine receptors. It is synthesized as a derivative of 1,3-dipropyl-8-phenylxanthine, which is a well-known xanthine analog used in various studies to explore receptor interactions and pharmacological effects. The compound has been utilized in both in vitro and in vivo studies to better understand adenosine receptor dynamics and their implications in neurological functions.
Synthesis Analysis
The synthesis of xanthine amine congener involves several key steps, primarily focusing on the modification of the xanthine core structure to enhance its receptor binding properties. The synthesis can be summarized as follows:
Starting Material: The process typically begins with 1,3-dipropyl-8-phenylxanthine.
Functionalization: The introduction of amine groups at specific positions on the xanthine structure enhances hydrophilicity and receptor affinity.
Tritiation: In some studies, tritiated forms of xanthine amine congener are prepared for use as radioligands, allowing for detailed binding studies to be conducted.
Reagent Utilization: Common reagents include isothiocyanates for introducing functional groups, along with various coupling agents to facilitate reactions between the xanthine base and amines.
The synthesis parameters such as temperature, reaction time, and solvent choice are critical in achieving optimal yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of xanthine amine congener can be described as follows:
Core Structure: It retains the xanthine skeleton, characterized by a fused bicyclic ring system containing nitrogen atoms.
Functional Groups: The presence of amines at specific positions significantly alters its chemical properties, enhancing its interaction with adenosine receptors.
Molecular Formula: The typical molecular formula for xanthine amine congener is C16H20N4O, indicating a complex arrangement that includes nitrogen-rich functional groups.
Structural Data
Molecular Weight: Approximately 284.36 g/mol.
3D Structure: Computational modeling often aids in visualizing the spatial arrangement of atoms within the molecule, which is crucial for understanding its binding interactions with receptors.
Chemical Reactions Analysis
Xanthine amine congener participates in several chemical reactions relevant to its pharmacological activity:
Binding Reactions: The primary reaction of interest is the binding to adenosine receptors, where it competes with endogenous ligands like adenosine.
Inhibition Studies: Research has demonstrated that xanthine amine congener can inhibit receptor activation by blocking adenosine's effects on cellular signaling pathways.
Metabolic Reactions: In biological systems, it may undergo metabolic transformations that alter its pharmacokinetics and pharmacodynamics.
These reactions are often studied using radiolabeled forms to quantify binding affinities and kinetics under various experimental conditions.
Mechanism of Action
The mechanism of action for xanthine amine congener primarily involves:
Receptor Antagonism: By binding to adenosine receptors without activating them, it prevents adenosine from exerting its physiological effects, such as vasodilation and neurotransmission modulation.
Competitive Inhibition: Studies indicate that this compound exhibits competitive inhibition characteristics at both A1 and A2 receptor subtypes, leading to altered signaling pathways within neuronal circuits.
Kinetic Profiles: Binding studies reveal rapid association and dissociation rates, indicating effective competition against natural ligands.
Physical and Chemical Properties Analysis
Xanthine amine congener exhibits several notable physical and chemical properties:
Solubility: Enhanced solubility due to the presence of polar functional groups allows for better bioavailability.
Stability: Stability under physiological conditions is crucial for its function as a radioligand in binding studies.
Melting Point: Specific melting point data can vary based on synthesis methods but generally falls within a range typical for similar compounds.
Relevant Data
pKa Values: The pKa values indicate its ionization state under physiological pH, influencing its interaction with biological targets.
Log P (Partition Coefficient): This value provides insight into lipid solubility versus water solubility, impacting absorption and distribution within biological systems.
Applications
Xanthine amine congener has several scientific applications:
Research Tool: It serves as a valuable tool in neuropharmacology for studying adenosine receptor dynamics and their role in various neurological disorders.
Potential Therapeutics: Given its antagonistic properties at adenosine receptors, it may have therapeutic potential in conditions such as epilepsy or other disorders characterized by excessive adenosinergic signaling.
Radioligand Studies: Its tritiated form is extensively used in radioligand binding assays to investigate receptor characteristics across different species.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Aldehyde oxidase (AO) substrate. Exhibits activities as a phosphodiesterase inhibitor; produces concentration-dependent positive inotropic responses in isolated right atria.
Potent, high affinity CB1 receptor inverse agonist (EC50 = 11 nM in cAMP assay; Ki = 4 nM). Demonstrates high efficacy in a hypothermia assay (ID50 = 5 mg/kg) in vivo.
Selective inhibitor of G9a and GLP histone lysine methyltransferases (IC50 values are < 15 nM and 19 nM for G9a and GLP respectively, and > 10000 nM for a range of other histone methyltransferases). Potently inhibits dimethylation of H3K9 in MCF-7 cells (IC50 = 70 nM). Cell permeable.
Ceramidase inhibitor; inhibits proliferation in SKOV3 ovarian carcinoma cells (IC50 = 3.9 μM). Induces accumulation of ceramide species and decreases sphingosine and sphingosine-1-phosphate (S1P) levels in SKOV3 cells.
Potent allosteric potentiator at the rat mGlu5 receptor (EC50 = 9 nM); binds to the MPEP (Cat. No. 1212) allosteric site (Ki app = 244 nM). Selective for mGlu5 over mGlu1 and mGlu2 receptors (EC50 values are 557 nM and 1.51 μM for mGlu1 and mGlu2 respectively). Potentiates both DHPG-induced LTP and threshold θ-burst stimulation (TBS)-induced LTP in rat hippocampal slices.
Nav1.7 blocker 52 is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7; IC50 = 0.17 µM). It is selective for Nav1.7 over human-ether-a-go-go (hERG), also known as Kv11.1, Nav1.5, and Nav1.8 (IC50s = >10, 1.1, and 2.2 µM, respectively) but does inhibit Nav1.3 and Nav1.4 (IC50s = 0.3 and 0.4 µM, respectively). Nav1.7 blocker 52 (20 and 30 mg/kg) inhibits formalin-induced flinching in a rat model of persistent pain. It also increases the latency to paw withdrawal in a hot plate test in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA). Selective blocker of human NaV1.7 channels (IC50 values are 0.17, 0.3, 0.4 and 1.1 μM at hNaV1.7, hNaV1.3, hNaV1.4 and hNaV1.5 respectively). Also inhibits tetrodotoxin-sensitive sodium channels. Displays analgesic efficacy in the formalin pain model.